

4-(3-Chloropropyl)morpholine hydrochloride

CAS number 57616-74-7

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Compound of Interest

Compound Name: 4-(3-Chloropropyl)morpholine hydrochloride

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An In-depth Technical Guide to **4-(3-Chloropropyl)morpholine Hydrochloride** (CAS: 57616-74-7) for Advanced Pharmaceutical Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **4-(3-Chloropropyl)morpholine hydrochloride**, a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond surface-level data to explore the causality behind its synthesis, its critical role in targeted therapies, and the rigorous analytical standards required for its application.

Core Compound Profile and Physicochemical Properties

4-(3-Chloropropyl)morpholine hydrochloride is a secondary amine hydrochloride salt.^[1] Its structure is characterized by a morpholine ring connected to a propyl chloride chain. This unique combination of a versatile heterocyclic pharmacophore and a reactive alkyl halide makes it an invaluable building block in organic synthesis, particularly for introducing the morpholino group into larger molecules.^{[2][3]} The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base form (CAS: 7357-67-7).

The compound's physical and chemical properties are critical for its effective use in controlled synthetic environments. Adherence to stringent purity specifications ensures predictable reaction kinetics and minimizes the formation of impurities in the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical and Specification Data

Property	Value	Source(s)
CAS Number	57616-74-7	[1] [4]
Molecular Formula	C ₇ H ₁₄ ClNO · HCl	[1] [4]
Molecular Weight	200.11 g/mol	[1] [4] [5]
Appearance	White to off-white crystalline solid	[4]
Purity (Assay)	Typically ≥97% (GC/Titration)	[4] [6]
IUPAC Name	4-(3-chloropropyl)morpholine;hydrochloride	[7]
Synonyms	N-(3-Chloropropyl)morpholine HCl, 3-Morpholinopropyl chloride HCl	[8] [9]

| Storage Conditions | Store at room temperature in a well-ventilated, dry place | [\[5\]](#) |

Note: Properties such as boiling point (115°C at 25 mmHg) and density (1.062 g/cm³) typically refer to the free base, 4-(3-Chloropropyl)morpholine.[\[6\]](#)[\[10\]](#)

Synthesis and Mechanistic Rationale

The predominant synthesis route for 4-(3-chloropropyl)morpholine involves a classical nucleophilic substitution reaction. The causality behind the chosen reagents and conditions is rooted in fundamental organic chemistry principles aimed at maximizing yield and purity.

Experimental Protocol: Synthesis of 4-(3-Chloropropyl)morpholine Free Base

This protocol describes the synthesis of the free base, which is the precursor to the hydrochloride salt.

Step 1: Reagent Preparation

- Charge a reaction vessel with 1-bromo-3-chloropropane (1.0 eq, 63.5 mmol) and a suitable solvent such as toluene (100 mL).[\[11\]](#) The choice of toluene is strategic; its boiling point is appropriate for the reaction temperature, and it allows for easy separation from the aqueous phase during workup.

Step 2: Nucleophilic Addition

- Slowly add morpholine (2.0 eq, 127 mmol) to the solution.[\[11\]](#) Using a two-fold excess of morpholine serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrobromic acid byproduct formed during the reaction, thus driving the equilibrium towards the product.

Step 3: Reaction Under Reflux

- Heat the mixture to reflux (approximately 110-111°C for toluene) and maintain with continuous stirring for 2-3 hours.[\[11\]](#) The elevated temperature provides the necessary activation energy for the SN2 reaction to proceed at an efficient rate.

Step 4: Workup and Isolation

- Cool the reaction mixture to room temperature. The byproduct, morpholine hydrobromide, will precipitate out of the toluene.[\[11\]](#)
- Filter the mixture to remove the insoluble salt.
- Wash the filtrate sequentially with deionized water to remove any remaining morpholine salts and excess morpholine.[\[11\]](#)

- Separate the organic layer and dry it over anhydrous sodium sulfate to remove residual water, which could interfere with subsequent steps.[11]

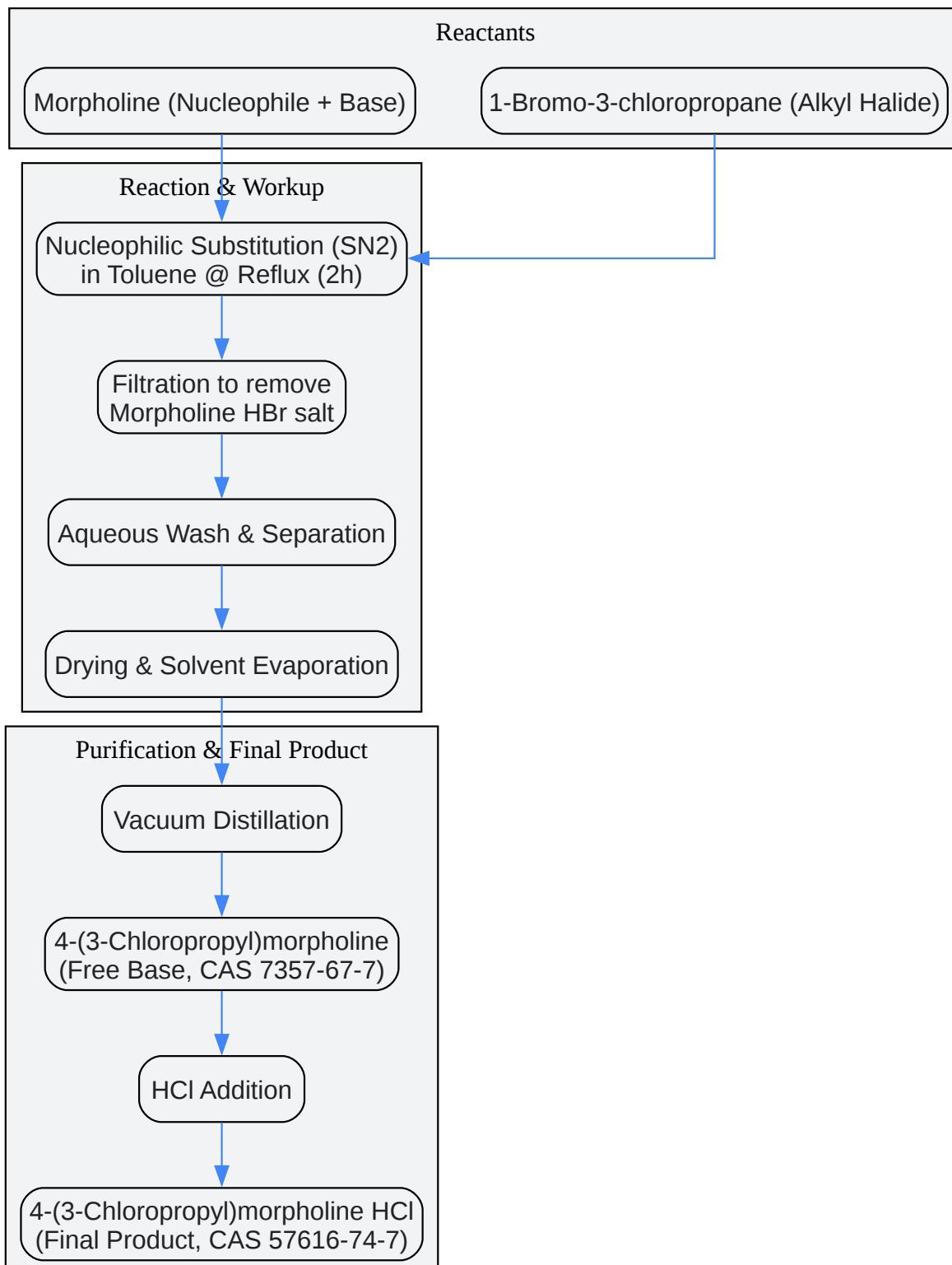
Step 5: Purification

- Concentrate the organic phase under reduced pressure to remove the toluene.
- Purify the resulting crude oil via vacuum distillation to yield 4-(3-chloropropyl)morpholine as a pale yellow oil with a high yield (typically ~96%).[10][11]

Step 6: Hydrochloride Salt Formation

- To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either gaseous or as a solution in a solvent like ether or isopropanol). The hydrochloride salt precipitates and can be collected by filtration, washed with a cold solvent, and dried.

Synthesis Workflow Diagram

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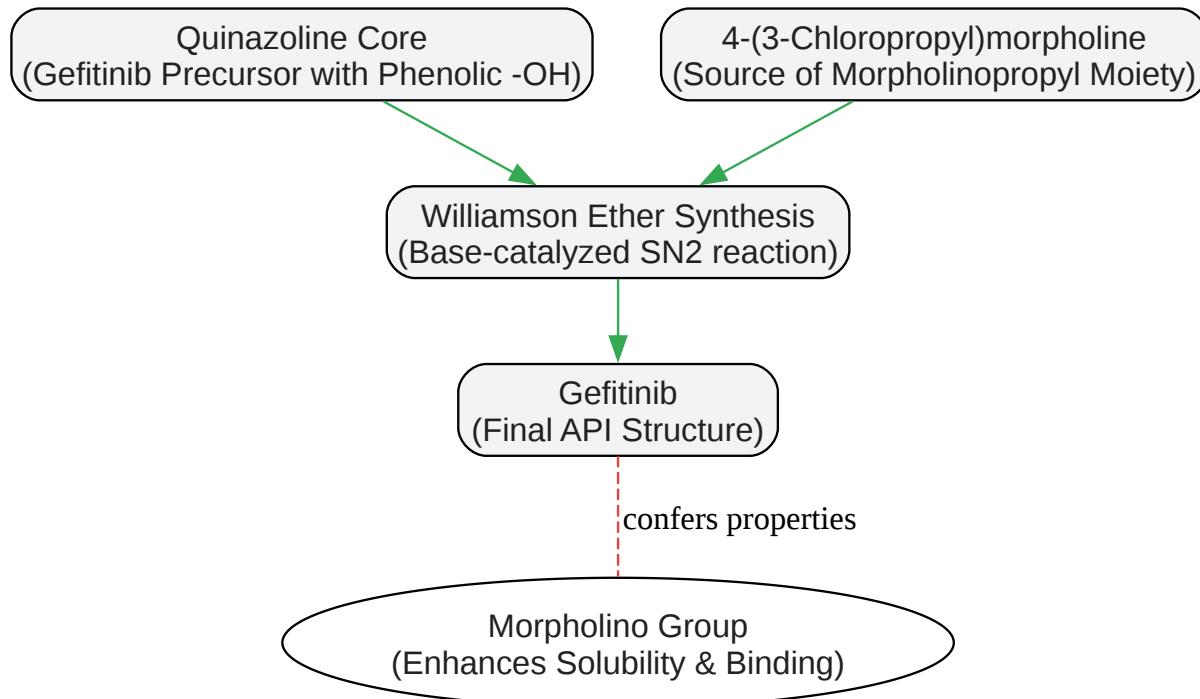
Caption: Synthesis workflow for **4-(3-Chloropropyl)morpholine hydrochloride**.

Application in Pharmaceutical Synthesis: A Gefitinib Case Study

4-(3-Chloropropyl)morpholine hydrochloride is not merely a reagent but a strategic building block, most notably in the synthesis of Gefitinib, a tyrosine kinase inhibitor used to treat certain cancers.^{[6][10]} The morpholine moiety it introduces is a "privileged pharmacophore," a molecular scaffold frequently found in successful drugs.^[3] It often imparts favorable properties such as increased aqueous solubility, metabolic stability, and the ability to form key hydrogen bonds with target proteins, enhancing binding affinity.^[3]

In the synthesis of Gefitinib, the 4-(3-chloropropyl)morpholine fragment is typically introduced in the final steps via a nucleophilic substitution reaction, where the morpholine nitrogen has already been alkylated with the chloropropyl chain. The terminal chlorine of the propyl chain is then displaced by a phenolic oxygen on the quinazoline core of the Gefitinib precursor.

Logical Integration Diagram



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Caption: Role of the intermediate in the final steps of Gefitinib synthesis.

Analytical Characterization and Quality Control

Ensuring the purity and identity of **4-(3-Chloropropyl)morpholine hydrochloride** is paramount for its use in GMP (Good Manufacturing Practice) environments. A multi-pronged analytical approach is required.

Protocols for Quality Assurance

1. Purity Determination by Gas Chromatography (GC)

- **Rationale:** GC is the gold standard for assessing the purity of volatile and semi-volatile organic intermediates. It effectively separates the main compound from residual solvents, starting materials, and byproducts.
- **Methodology:**
 - **Column:** A non-polar capillary column (e.g., DB-1 or equivalent).
 - **Injector:** Split/splitless inlet at 250°C.
 - **Oven Program:** Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
 - **Detector:** Flame Ionization Detector (FID) at 300°C.
 - **Standard:** A certified reference standard of 4-(3-Chloropropyl)morpholine is used to establish retention time and response factor.
 - **Acceptance Criteria:** Purity \geq 98.0%, with limits on specific impurities.[\[6\]](#)

2. Identity Confirmation by Spectroscopy

• ¹H NMR (Proton Nuclear Magnetic Resonance):

- **Rationale:** Provides an unambiguous confirmation of the molecular structure by mapping the chemical environment of each proton.
- **Typical Spectral Data (for free base in DMSO-d₆):**

- δ 3.70-3.80 (m, 4H): Protons on the morpholine ring adjacent to the oxygen.[11]
- δ 3.60 (t, 2H): Protons on the carbon bearing the chlorine (-CH₂Cl).[11]
- δ 2.40-2.60 (m, 6H): Protons on the morpholine ring adjacent to the nitrogen and on the propyl chain adjacent to the nitrogen (-NCH₂-).[11]
- δ 1.90 (m, 2H): Central methylene protons of the propyl chain (-CH₂-).[11]

- Mass Spectrometry (MS):
 - Rationale: Confirms the molecular weight of the compound.
 - Methodology: Electrospray ionization (ESI) is typically used.
 - Expected Ion (for free base): A prominent molecular ion peak (M+H)⁺ at m/z 164.[10][11]

Safety, Handling, and Storage

Proper handling of **4-(3-Chloropropyl)morpholine hydrochloride** is essential due to its hazardous properties.

Table 2: GHS Hazard Identification

Hazard Class	Hazard Statement	Source
Acute Toxicity, Oral	H302: Harmful if swallowed	[12]
Skin Corrosion/Irritation	H315: Causes skin irritation	[12][13]

| Serious Eye Damage/Irritation | H318: Causes serious eye damage |[12] |

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
- Personal Protective Equipment:

- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[13]
- Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[13]
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
 - Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[13]
 - Inhalation: Move person to fresh air. Call a poison center or doctor if you feel unwell.[13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

4-(3-Chloropropyl)morpholine hydrochloride is a cornerstone intermediate for the synthesis of a class of life-saving kinase inhibitors. Its value lies not just in its chemical structure, but in the enabling properties that the morpholinopropyl moiety confers upon the final drug molecule. A thorough understanding of its synthesis, analytical profile, and handling requirements is essential for any researcher or drug development professional aiming to leverage this compound in their work. The protocols and insights provided in this guide serve as a validated foundation for its safe and effective application in the advancement of pharmaceutical science.

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